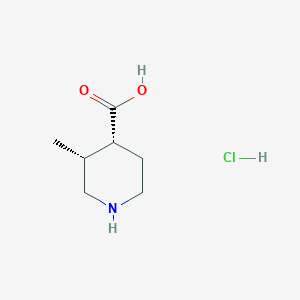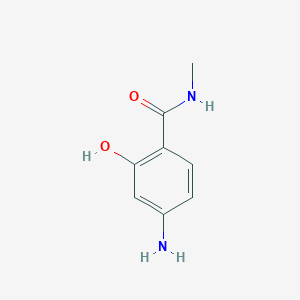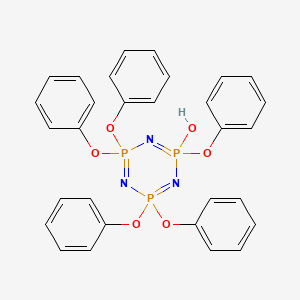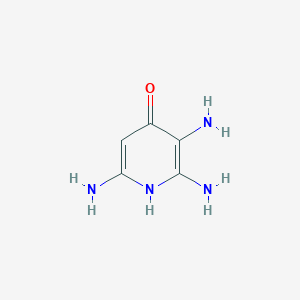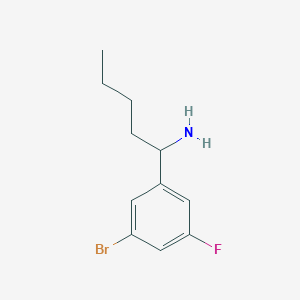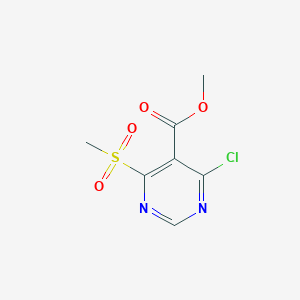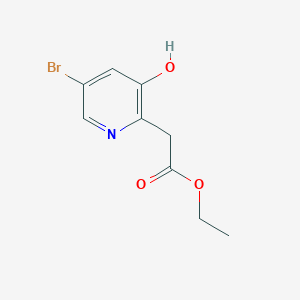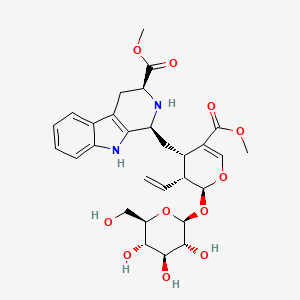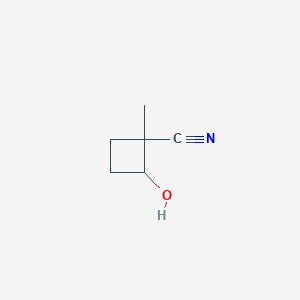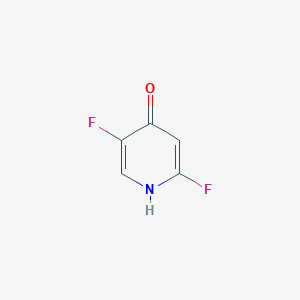![molecular formula C13H10ClN5O2 B13033557 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a pyrimido[5,4-e][1,2,4]triazine core.
Métodos De Preparación
The synthesis of 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This reaction proceeds under mild conditions and yields the desired triazine derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on CDK2, it is being explored as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves the inhibition of CDK2. This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have shown similar anticancer activity.
1,5-Diaryl-3-(3,4,5-trihydroxyphenyl)-1H-pyrazolo[4,3-e][1,2,4]triazines: These compounds exhibit kinase inhibitory activity and cytotoxicity against several cancer cell lines.
2,5-Disubstituted pyridines: These compounds are synthesized from 1,2,4-triazines and have applications in various scientific and industrial areas.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CDK2 and its potential as a therapeutic agent in cancer treatment .
Propiedades
Fórmula molecular |
C13H10ClN5O2 |
|---|---|
Peso molecular |
303.70 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10ClN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-4-3-5-8(14)6-7/h3-6H,1-2H3 |
Clave InChI |
IQUCOOYLVIENHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





